![molecular formula C23H22N2O3S B2773892 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide CAS No. 899731-79-4](/img/structure/B2773892.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide
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Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide, also known as DTZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
The compound has been reported to have antimicrobial activity . This makes it potentially useful in the development of new antimicrobial drugs.
Antiviral Activity
The compound also exhibits antiviral activity . This suggests that it could be used in the development of antiviral medications.
Antihypertensive Activity
The compound has been found to have antihypertensive properties . This means it could potentially be used in the treatment of high blood pressure.
Antidiabetic Activity
The compound has been reported to have antidiabetic activity . This suggests that it could be used in the development of new treatments for diabetes.
Anticancer Activity
The compound has been found to have anticancer properties . This means it could potentially be used in the development of new cancer treatments.
KATP Channel Activators
The compound has been reported to act as a KATP channel activator . KATP channels play a crucial role in cellular functions such as insulin secretion, neuronal excitability, and vascular tone regulation. Therefore, this compound could be used in the development of drugs targeting these channels.
AMPA Receptor Modulators
The compound has been found to act as an AMPA receptor modulator . AMPA receptors are involved in fast synaptic transmission in the central nervous system. Modulating these receptors could have potential therapeutic applications in neurological disorders.
Aldose Reductase Inhibitor
In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is a potential therapeutic strategy for the treatment of diabetic complications.
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)24-21-12-14-22(15-13-21)25-16-4-5-17-29(25,27)28/h1-3,6-15H,4-5,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIXCRPOOPSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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